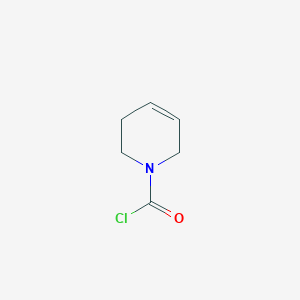

3,6-Dihydropyridine-1(2H)-carbonyl chloride

Übersicht

Beschreibung

3,6-Dihydropyridine-1(2H)-carbonyl chloride is a chemical compound with the molecular formula C6H8ClNO. It is primarily used in organic synthesis and research applications. This compound is known for its utility in the synthesis of various intermediates and small molecules, which are important in the development of pharmaceuticals and other chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydropyridine-1(2H)-carbonyl chloride typically involves the reaction of 3,6-dihydropyridine with suitable chlorinating agents under controlled conditions. Common chlorinating agents include thionyl chloride (SOCl2) and phosphorus trichloride (PCl3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of the chlorination reactions and to ensure consistent product quality. The process may also include purification steps such as distillation or recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Dihydropyridine-1(2H)-carbonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield pyridine derivatives or carboxylic acids.

Reduction: Reduction reactions can produce dihydropyridine derivatives or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of amides, esters, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

3,6-Dihydropyridine-1(2H)-carbonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly calcium channel blockers. These compounds are crucial in treating cardiovascular diseases by modulating calcium ion influx in cardiac and smooth muscle cells. The mechanism typically involves the interaction of dihydropyridine derivatives with L-type calcium channels, which can lead to vasodilation and reduced heart rate .

Case Study: Calcium Channel Blockers

Research has demonstrated that derivatives of 3,6-dihydropyridine can effectively inhibit calcium channels, leading to significant therapeutic effects. For instance, the synthesis of new dihydropyridine derivatives has been explored for their potential in treating hypertension and angina pectoris .

Organic Synthesis

Building Blocks for Complex Molecules

In organic synthesis, this compound is utilized as a versatile building block for constructing complex organic molecules. This includes the formation of heterocycles and various natural product analogs. The compound can undergo substitution reactions with nucleophiles such as amines and alcohols, yielding valuable products like amides and esters.

| Reaction Type | Example Products | Key Reagents |

|---|---|---|

| Substitution | Amides, Esters | Amines, Alcohols |

| Hydrolysis | Carboxylic Acids | Water |

| Reduction | Saturated Dihydropyridines | Hydrogenation with catalysts |

Biological Studies

Antimicrobial and Anti-inflammatory Properties

Recent studies have investigated the biological activities of 3,6-dihydropyridine derivatives. These compounds have shown potential antimicrobial and anti-inflammatory effects, making them candidates for further development in therapeutic applications. The structure-activity relationship (SAR) studies indicate that modifications on the dihydropyridine ring can enhance biological efficacy .

Material Science

Development of Novel Materials

In material science, this compound is explored for its ability to form polymers and other materials with specific chemical properties. Its reactivity allows for the incorporation into polymer matrices, which can lead to materials with enhanced thermal stability and mechanical strength .

Wirkmechanismus

3,6-Dihydropyridine-1(2H)-carbonyl chloride is similar to other dihydropyridine derivatives, such as 1,2,3,6-tetrahydropyridine and 3,6-dihydro-2H-pyridine. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific reactivity profile and its utility in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

1,2,3,6-Tetrahydropyridine

3,6-Dihydro-2H-pyridine

tert-Butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate

Benzyl 3,6-dihydropyridine-1(2H)-carboxylate

Biologische Aktivität

3,6-Dihydropyridine-1(2H)-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound can be classified as a dihydropyridine derivative, which often exhibits various pharmacological properties. The presence of a carbonyl chloride functional group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including this compound. Research indicates that compounds with long alkyl chains in specific positions exhibit high cytotoxicity against cancer cell lines such as HT-1080 (human lung fibrosarcoma) and MH-22A (mouse hepatoma) while showing reduced toxicity in non-cancerous cells like NIH3T3 . This selectivity is crucial for developing targeted cancer therapies.

Calcium Channel Blocking

Dihydropyridines are well-known calcium channel blockers. Studies have shown that modifications in the dihydropyridine structure can lead to varying degrees of vasorelaxant activity. For instance, chirality plays a significant role in the efficacy of these compounds as calcium channel blockers, with certain enantiomers demonstrating superior activity compared to others .

Neuroprotective Effects

Some derivatives of dihydropyridines have demonstrated neuroprotective effects, potentially benefiting conditions such as neurodegeneration. The mechanism may involve modulation of calcium influx into neurons, thereby protecting against excitotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The incorporation of various substituents at specific positions significantly influences the compound's activity. For example, polar functionalities enhance solubility and metabolic stability but may also affect potency .

- Chain Length : The length and type of alkyl chains attached to the nitrogen atoms in the dihydropyridine ring impact cytotoxicity and selectivity against cancer cells .

Case Studies

Several case studies illustrate the biological activities associated with dihydropyridine derivatives:

- Anticancer Efficacy : A study investigated a series of dihydropyridines with varying alkyl chain lengths and functional groups. Compounds with longer chains exhibited significant cytotoxicity against cancer cell lines while sparing normal cells .

- Calcium Channel Blockade : In vitro studies demonstrated that certain dihydropyrimidine derivatives showed comparable efficacy to established calcium channel blockers like nifedipine and amlodipine in spontaneously hypertensive rats .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3,6-dihydro-2H-pyridine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c7-6(9)8-4-2-1-3-5-8/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTCJYKWRLJQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517998 | |

| Record name | 3,6-Dihydropyridine-1(2H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40240-41-3 | |

| Record name | 3,6-Dihydropyridine-1(2H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.